tert-Butylchlorodiphenylsilane

Catalog No.
S663021
CAS No.
58479-61-1
M.F
C16H19ClSi
M. Wt
274.86 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butylchlorodiphenylsilane

CAS Number

58479-61-1

Product Name

tert-Butylchlorodiphenylsilane

IUPAC Name

tert-butyl-chloro-diphenylsilane

Molecular Formula

C16H19ClSi

Molecular Weight

274.86 g/mol

InChI

InChI=1S/C16H19ClSi/c1-16(2,3)18(17,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3

InChI Key

MHYGQXWCZAYSLJ-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl

Synonyms

1,1’-[Chloro(1,1-dimethylethyl)silylene]bisbenzene; Chloro(1,1-dimethylethyl)diphenylsilane; (1,1-Dimethylethyl)diphenylsilyl Chloride; (Chloro)(tert-butyl)diphenylsilane; Chloro(1,1-dimethylethyl)diphenylsilane; Chlorodiphenyl-tert-butylsilane; Diph

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl

Organic Synthesis:

t-BDPSCl serves as a versatile protecting group in organic synthesis, particularly for alcohols and phenols. Its bulky tert-butyl group effectively shields the hydroxyl group (-OH) from unwanted reactions while the silicon atom remains susceptible to further manipulation. The chlorine atom facilitates the introduction or removal of the t-BDPSCl group under various reaction conditions, allowing for controlled protection and deprotection strategies in multistep syntheses.

Studies have demonstrated the application of t-BDPSCl for protecting various functional groups in complex molecules, including carbohydrates, peptides, and natural products [, ].

Polymer Chemistry:

t-BDPSCl finds application in the synthesis of functionalized polymers. It can be incorporated into the polymer backbone or used as a side-chain protecting group for hydroxyl functionalities. The t-BDPSCl group can be selectively removed later to reveal the desired functional group, enabling the controlled design of polymer properties.

For example, research has explored the use of t-BDPSCl in the synthesis of block copolymers with well-defined architectures, which are crucial materials for various applications such as drug delivery and nanotechnology [].

Medicinal Chemistry:

t-BDPSCl plays a role in the development of potential drug candidates. It can be used to protect hydroxyl groups in bioactive molecules during their synthesis and modification. This approach helps to improve the stability and solubility of drug candidates, facilitating further evaluation and potential clinical development.

A study investigating the synthesis of novel kinase inhibitors utilized t-BDPSCl as a protecting group, highlighting its potential contribution to the development of new therapeutic agents [].

Tert-Butylchlorodiphenylsilane, also known as tert-butyl diphenylchlorosilane, is an organosilicon compound with the molecular formula C₁₆H₁₉ClSi and a molecular weight of 274.86 g/mol. It appears as a colorless to pale brown oily liquid and has a pungent odor. This compound is primarily utilized as a silylating agent in organic synthesis, particularly for the protection of alcohols and other functional groups during

Tert-Butylchlorodiphenylsilane is known for its reactivity as a silylating agent. It participates in various chemical transformations, including:

  • Silylation of Alcohols: It reacts with alcohols to form silyl ethers, which are more stable and can be easily manipulated in further reactions.
  • Formation of Silyl Ethers: By converting hemiacetals into ring-opened silyl ether carbonyl compounds, tert-butylchlorodiphenylsilane facilitates the synthesis of more complex organic molecules .
  • Deprotection Reactions: The compound can be removed under mild conditions, allowing for the regeneration of the original alcohol or functional group .

While tert-butylchlorodiphenylsilane is primarily a synthetic reagent, its derivatives have been studied for potential biological activities. Some applications include:

  • Pharmaceutical Intermediates: It plays a role in synthesizing compounds that may exhibit therapeutic effects, including those targeting circulatory disorders and other medical conditions .
  • Toxicity Considerations: As with many organosilicon compounds, safety data indicate that it can cause severe skin burns and eye damage, necessitating careful handling in laboratory settings .

The synthesis of tert-butylchlorodiphenylsilane typically involves:

  • Chlorination of Silanes: A common method includes the chlorination of diphenylsilane using tert-butyl chloride in the presence of an appropriate catalyst (e.g., iron-based catalysts) to yield tert-butylchlorodiphenylsilane .
  • Grignard Reaction: Another approach involves reacting Grignard reagents with chlorosilanes to form the desired product through nucleophilic substitution mechanisms .

Tert-Butylchlorodiphenylsilane finds diverse applications, including:

  • Organic Synthesis: Used extensively for protecting functional groups during multi-step synthesis.
  • Preparation of Silyl Ethers: Serves as a precursor for generating silyl ethers that are crucial in various organic reactions.
  • Pharmaceutical Development: Acts as an intermediate in the synthesis of biologically active compounds .

Studies on the interactions of tert-butylchlorodiphenylsilane primarily focus on its reactivity with various nucleophiles and electrophiles. It has been shown to selectively react with alcohols and amines, forming stable silyl derivatives while maintaining compatibility with other functional groups present in complex molecules .

Several compounds share structural or functional similarities with tert-butylchlorodiphenylsilane. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
Tert-Butyldimethylsilyl ChlorideC₇H₁₈ClSiLess sterically hindered; used for less bulky substrates.
TrimethylchlorosilaneC₃H₉ClSiSmaller size; used for general silylation reactions.
PhenyltrimethoxysilaneC₉H₁₂O₃SiContains methoxy groups; used in sol-gel processes.

Tert-Butylchlorodiphenylsilane is unique due to its bulky tert-butyl and diphenyl groups, which provide significant steric hindrance, making it particularly effective in selective reactions where other silylating agents may fail . This steric hindrance also allows it to selectively protect more reactive sites while leaving others unaffected.

UNII

3BEU48UI4E

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 5 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

58479-61-1

Wikipedia

Tert-butyldiphenylchlorosilane

General Manufacturing Information

Benzene, 1,1'-[chloro(1,1-dimethylethyl)silylene]bis-: ACTIVE

Dates

Modify: 2023-08-15

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